N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
Description
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a fluorophenyl group, a pyrrolidinone ring, and an imidazopyridine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-3-1-13(2-4-15)11-23-8-6-17(19(23)26)22-18(25)14-5-7-24-12-21-10-16(24)9-14/h1-4,10,12,14,17H,5-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXKPNFSMXAHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CC1C(=O)NC3CCN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediate, which is then coupled with the fluorophenylmethyl group. The final step involves the formation of the imidazopyridine ring through cyclization reactions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often relate to signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, pyrrolidinone-based molecules, and imidazopyridine analogs. Examples include:
- 4-fluorophenylmethyl derivatives
- Pyrrolidinone analogs
- Imidazopyridine derivatives
Uniqueness
What sets N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide apart is its unique combination of these structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
